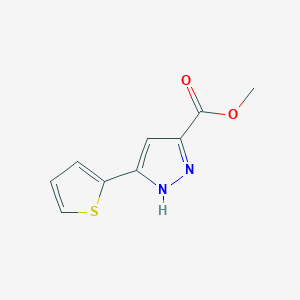
methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene is a five-membered heterocyclic compound that contains a sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
Theoretical computational guides play an important role in investigating the molecular structure and electronic properties of a wide range of highly functionalized systems . The detailed computational experience was taken from using the most advanced wave function methods such as the most popular one, density functional theory (DFT) .Chemical Reactions Analysis
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .Physical And Chemical Properties Analysis
Thiophene is a colorless liquid with a benzene-like odor . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Chemical Inhibitors of Cytochrome P450 Isoforms
Methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate is explored in the context of cytochrome P450 (CYP) enzyme inhibition, which is crucial for assessing drug-drug interaction potentials. Specific inhibitors, including various thiophene derivatives, offer insights into the selectivity and potency against different CYP isoforms, highlighting the compound's utility in deciphering the metabolism pathway of co-administered drugs (Khojasteh et al., 2011).
Heterocyclic Compound Synthesis
This compound's structural framework serves as a precursor for synthesizing a broad spectrum of heterocyclic compounds. Its utility in creating pyrazolo-imidazoles, thiazoles, and other heterocycles underlines its versatility in drug design and development, offering a foundation for generating novel therapeutic agents with diverse biological activities (Gomaa & Ali, 2020).
Medicinal Chemistry Applications
In medicinal chemistry, methyl substituted pyrazoles, to which this compound belongs, have demonstrated potent biological activities. This compound's structural class provides significant insights for developing new medicinal compounds, showcasing a wide array of therapeutic potentials, from antimicrobial to anticancer activities (Sharma et al., 2021).
Knoevenagel Condensation in Anticancer Agent Development
Knoevenagel condensation, a key reaction involving compounds like this compound, plays a vital role in the synthesis of α,β-unsaturated ketones/carboxylic acids. These compounds have shown significant anticancer activity, highlighting the importance of such chemical reactions in developing new cancer treatments (Tokala et al., 2022).
Synthetic Routes to Pyrazole Heterocycles
The synthetic strategies for pyrazole derivatives, including this compound, are extensive. These methodologies encompass various conditions and reagents, providing pathways to a diverse range of biologically active heterocycles with pharmacological significance, from anticancer to anti-inflammatory and beyond (Dar & Shamsuzzaman, 2015).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
It’s likely that it interacts with its targets through a series of chemical reactions, possibly involving the formation of covalent bonds or intermolecular forces .
Biochemical Pathways
The compound may affect various biochemical pathways. For instance, it could potentially influence the Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . .
Pharmacokinetics
Similar compounds have been known to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been known to exhibit various pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Future Directions
Thiophene-based compounds continue to attract interest due to their wide range of applications and potential for new discoveries. They are a focus of ongoing research in medicinal chemistry, material science, and other fields . Future research will likely continue to explore the synthesis, properties, and applications of new thiophene derivatives.
Biochemical Analysis
Biochemical Properties
They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Cellular Effects
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Properties
IUPAC Name |
methyl 5-thiophen-2-yl-1H-pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-13-9(12)7-5-6(10-11-7)8-3-2-4-14-8/h2-5H,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQVLEDMXRRMMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC(=C1)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-Nitrophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B352411.png)

![N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}acetamide](/img/structure/B352413.png)
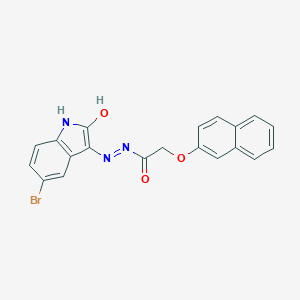

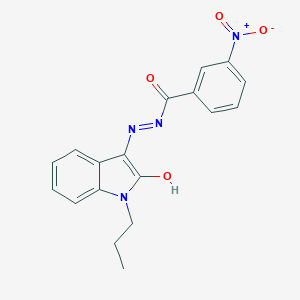
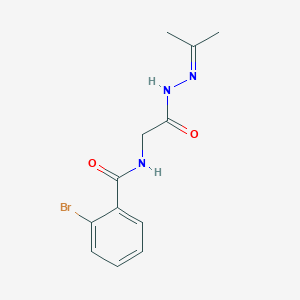
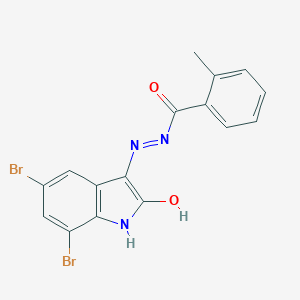
![N'-[(4-chlorophenoxy)acetyl]-3,4,5-trimethoxybenzohydrazide](/img/structure/B352437.png)
![N-{2-[2-(5,7-dichloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B352438.png)
![1-[(2,4-Dichlorophenyl)methyl]-2-methylbenzimidazole](/img/structure/B352450.png)
